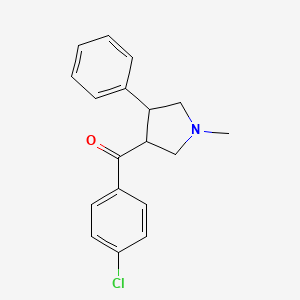

(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

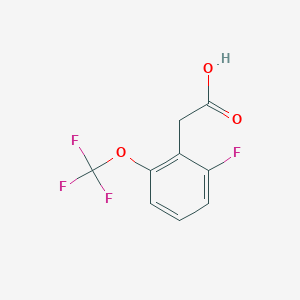

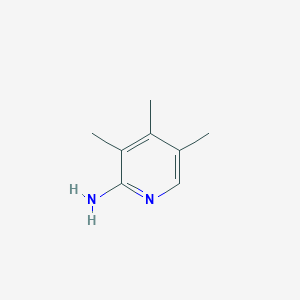

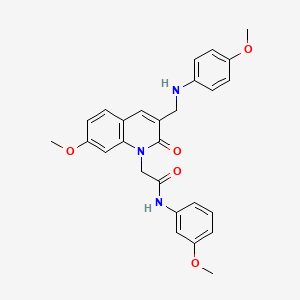

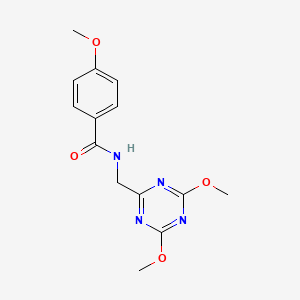

(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone, also known as 4-Chloro-N-methyl-1-phenyl-1H-pyrrol-3-ylmethanone, is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 286.7 g/mol and a melting point of 163°C. This compound has been researched for its potential as a therapeutic agent, its biochemical and physiological effects, and its utility in laboratory experiments.

Applications De Recherche Scientifique

Environmental Impact and Toxicity

Chlorophenyl compounds, particularly chlorophenols, have been studied extensively for their environmental impact and toxicity. These compounds are ubiquitous contaminants primarily released from agricultural and industrial activities. The toxicity of chlorophenols (CPs) in fish has been a subject of concern due to their persistence and bioaccumulation potential. CPs cause oxidative stress, immune system disruption, and endocrine dysfunction in aquatic organisms. They have also been linked to apoptosis induction and carcinogenic effects at higher concentrations. These effects are attributed to both the CPs themselves and their metabolic products, highlighting the importance of understanding their environmental fate and biological interactions (Ge et al., 2017).

Wastewater Treatment and Environmental Remediation

Chlorophenyl compounds are also a focus in wastewater treatment due to their presence in industrial effluents. The treatment of high-strength wastewaters rich in recalcitrant compounds like chlorophenyl derivatives involves a combination of biological and advanced oxidation processes. Biological treatments and granular activated carbon have shown promise in removing these contaminants effectively. However, the complexity of pesticide production wastewater necessitates further experimental evaluation to optimize treatment processes and ensure environmental safety (Goodwin et al., 2018).

Molecular Synthesis and Chemical Analysis

Chlorophenyl compounds are also integral to various chemical synthesis processes. For instance, they serve as precursors in the formation of dioxins and other complex molecules during chemical and thermal processes. Understanding the reaction pathways, formation rates, and conditions that favor the formation of these compounds is crucial for both synthesizing desired products and mitigating the formation of harmful byproducts (Peng et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-20-11-16(13-5-3-2-4-6-13)17(12-20)18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPZNWTHIITBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328522 |

Source

|

| Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478043-69-5 |

Source

|

| Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)